molecular formula C5H9BrO B13889710 1-Bromobut-3-en-2-yl methyl ether CAS No. 22427-00-5

1-Bromobut-3-en-2-yl methyl ether

Katalognummer: B13889710
CAS-Nummer: 22427-00-5
Molekulargewicht: 165.03 g/mol
InChI-Schlüssel: YWWYRKKSGUWARJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromobut-3-en-2-yl methyl ether is an organic compound with the molecular formula C5H9BrO It is characterized by the presence of a bromine atom attached to a butene backbone, with a methyl ether group attached to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromobut-3-en-2-yl methyl ether can be synthesized through the bromination of but-3-en-2-yl methyl ether. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2′-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing reaction time. The use of greener solvents such as ethyl acetate or acetonitrile instead of CCl4 is also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromobut-3-en-2-yl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted ethers or alcohols.

    Reduction: Alkanes or alkenes.

    Oxidation: Epoxides or diols.

Wissenschaftliche Forschungsanwendungen

1-Bromobut-3-en-2-yl methyl ether has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromobut-3-en-2-yl methyl ether involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the electron-withdrawing bromine atom and the electron-donating methyl ether group, which affect the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromobut-3-en-2-yl methyl ether is unique due to the presence of both a bromine atom and a methyl ether group, which confer distinct reactivity patterns compared to its analogs. This combination makes it a valuable intermediate in various synthetic pathways .

Eigenschaften

CAS-Nummer

22427-00-5

Molekularformel

C5H9BrO

Molekulargewicht

165.03 g/mol

IUPAC-Name

4-bromo-3-methoxybut-1-ene

InChI

InChI=1S/C5H9BrO/c1-3-5(4-6)7-2/h3,5H,1,4H2,2H3

InChI-Schlüssel

YWWYRKKSGUWARJ-UHFFFAOYSA-N

Kanonische SMILES

COC(CBr)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.